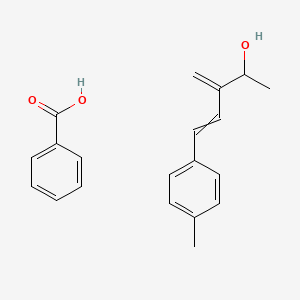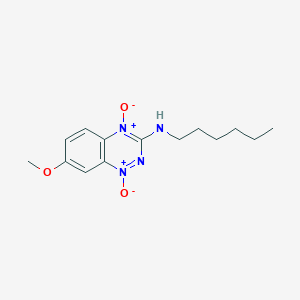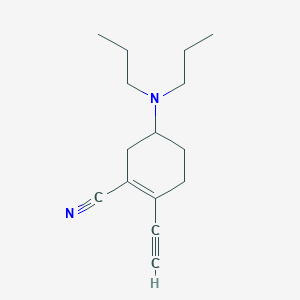
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is an organic compound with a complex structure that includes multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can be achieved through chemoenzymatic methods. These methods involve the use of specific enzymes to catalyze the formation of the desired stereoisomers. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized for yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would regenerate the alcohol.
Aplicaciones Científicas De Investigación
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Mecanismo De Acción
The mechanism by which (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is crucial for its binding affinity and specificity, affecting the pathways involved in its action .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,7R)-3,7-Dimethyl-2-pentadecanol: Similar in structure but with different chain length.
(2R,3R,7R)-3,7-Dimethyl-2-acetoxypentadecane: An acetylated derivative with different reactivity.
Uniqueness
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where precise molecular interactions are required .
Propiedades
Número CAS |
923584-71-8 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-13(2)11-16(18)12-14(3)15(4)17/h13-15,17H,5-12H2,1-4H3/t13-,14-,15-/m1/s1 |
Clave InChI |
BYMFQVXEFWHGDQ-RBSFLKMASA-N |
SMILES isomérico |
CCCCCCC[C@@H](C)CC(=O)C[C@@H](C)[C@@H](C)O |
SMILES canónico |
CCCCCCCC(C)CC(=O)CC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)






![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)

![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)

![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
